molecular formula C26H41NaO9 B13909521 Sodium;9-[4-[3,4-dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate

Sodium;9-[4-[3,4-dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate

Cat. No.: B13909521
M. Wt: 520.6 g/mol
InChI Key: SMEUVQBMXYPYPL-UHFFFAOYSA-M
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Description

Sodium;9-[4-[3,4-dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, epoxide, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;9-[4-[3,4-dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the oxirane ring: This can be achieved through the epoxidation of an alkene using a peracid such as m-chloroperbenzoic acid (m-CPBA).

    Esterification: The ester linkage is formed by reacting the hydroxyl group with an appropriate carboxylic acid or its derivative under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the epoxidation and hydroxylation steps, as well as the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Sodium;9-[4-[3,4-dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents such as pyridinium chlorochromate (PCC).

    Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Ammonia, thiols

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Amino alcohols, thiol alcohols

Scientific Research Applications

Sodium;9-[4-[3,4-dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Sodium;9-[4-[3,4-dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate exerts its effects involves its interaction with specific molecular targets. The hydroxyl and epoxide groups can form hydrogen bonds and covalent bonds with proteins and enzymes, altering their activity. The ester group can undergo hydrolysis, releasing active metabolites that further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;9-[4-[3,4-dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets

Properties

Molecular Formula

C26H41NaO9

Molecular Weight

520.6 g/mol

IUPAC Name

sodium;9-[4-[3,4-dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate

InChI

InChI=1S/C26H42O9.Na/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27;/h4,6,13,17-21,24-27,31-32H,5,7-12,14-15H2,1-3H3,(H,28,29);/q;+1/p-1

InChI Key

SMEUVQBMXYPYPL-UHFFFAOYSA-M

Canonical SMILES

CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCC=CCCC(=O)[O-])C)C(C)O.[Na+]

Origin of Product

United States

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